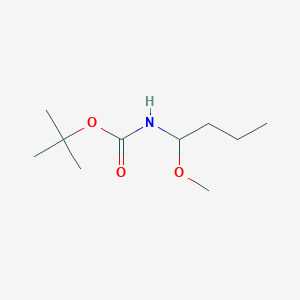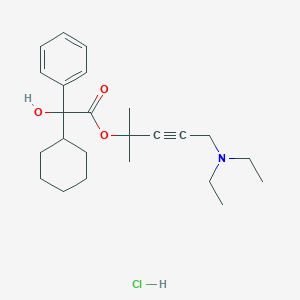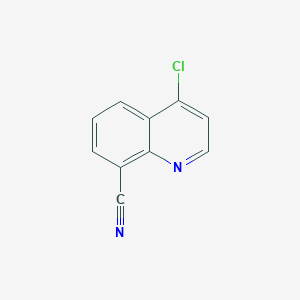
4-氯喹啉-8-腈
描述
4-Chloroquinoline-8-carbonitrile is a heterocyclic compound that belongs to the quinoline family. It has a molecular formula of C10H5ClN2 and a molecular weight of 188.61 g/mol . The IUPAC name for this compound is 4-chloroquinoline-8-carbonitrile .
Molecular Structure Analysis
The molecular structure of 4-Chloroquinoline-8-carbonitrile includes a quinoline ring with a chlorine atom at the 4th position and a cyano group at the 8th position . The InChI code for this compound is 1S/C10H5ClN2/c11-9-4-5-13-10-7 (6-12)2-1-3-8 (9)10/h1-5H .It has a topological polar surface area of 36.7 Ų and a complexity of 232 . The compound should be stored in an inert atmosphere at 2-8°C .
科学研究应用
Antibacterial and Antioxidant Activities
Specific Scientific Field
Summary of the Application
Chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile, have been synthesized and evaluated for their antibacterial and antioxidant activities .
Methods of Application
The compounds were synthesized using the Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde. The carbaldehyde functional group was transformed into nitriles using POCl3 and NaN3, which was subsequently converted to amide using CH3CO2H and H2SO4 .
Results or Outcomes
The compounds synthesized were screened for their antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. Compounds showed good activity against E. coli with an inhibition zone of 11.00±0.04 and 12.00±0.00 mm. The radical scavenging activity of these compounds was evaluated using 1,1-diphenyl-2-picrylhydrazyl (DPPH), and compounds displayed the strongest antioxidant activity with IC50 of 2.17 and 0.31 µg/mL relative to ascorbic acid (2.41 µg/mL), respectively .
Anticancer Activity
Specific Scientific Field
Summary of the Application
Pyranoquinoline derivatives, which include a quinoline nucleus, have been synthesized and evaluated for their antiproliferative properties .
Methods of Application
The compounds were prepared via a one-pot, three-component condensation reaction between the substituted hydroxyquinoline derivatives, some aryl and/or hetaryl aldehydes, and malononitrile in an ethanol/piperidine solution in a microwave irradiation environment .
Results or Outcomes
The antiproliferative properties of the target compounds were evaluated using the MTT viability assay. The potent cytotoxic compounds induce cell cycle arrest at the G2/M phases and trigger apoptosis in the different tested cancer cells .
Antimalarial Activity
Summary of the Application
Quinoline heterocycle is a useful scaffold to develop bioactive molecules used as anticancer, antimalaria, and antimicrobials .
Methods of Application
An attempt was made to synthesize a series of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile .
Results or Outcomes
The synthesized compounds were screened for their antibacterial activity. The findings of the in vitro antibacterial and molecular docking analysis suggested that compound 8 might be considered a hit compound for further analysis as antibacterial and anticancer drug .
Synthesis of Other Derivatives
Specific Scientific Field
Summary of the Application
4-Chloroquinoline-8-carbonitrile can be used as a starting material to synthesize other derivatives .
Methods of Application
Compound 1 was condensed with either acetylacetone or ethyl cyanoacetate to give compounds 61 and 62, respectively .
Results or Outcomes
The synthesis resulted in the formation of new compounds, expanding the range of chloroquinoline derivatives available for further study .
Antifungal Activity
Summary of the Application
Quinoline derivatives have been synthesized and evaluated for their antifungal properties .
Methods of Application
The compounds were prepared via a series of chemical reactions, including the synthesis of 1,4,4a,8a-tetrahydro-1-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-6-methyl-4-oxoquinoline-3-carboxylic acid .
Results or Outcomes
Among the synthesized derivatives, the compound mentioned above was found to be the most active, compared with chloromycin, norfloxacin, and fluconazole .
安全和危害
The safety information for 4-Chloroquinoline-8-carbonitrile indicates that it has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
属性
IUPAC Name |
4-chloroquinoline-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-9-4-5-13-10-7(6-12)2-1-3-8(9)10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKQMBHOOISBLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CC=N2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564079 | |
| Record name | 4-Chloroquinoline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinoline-8-carbonitrile | |
CAS RN |
132664-45-0 | |
| Record name | 4-Chloroquinoline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

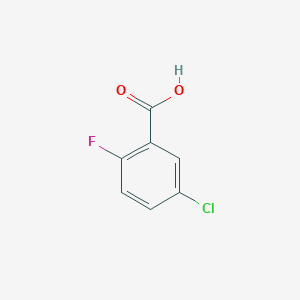

![3-Methylbenz[a]anthracene](/img/structure/B134967.png)

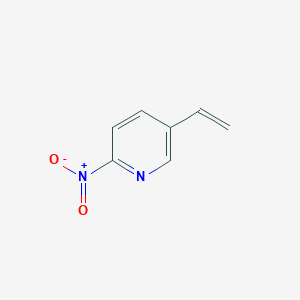
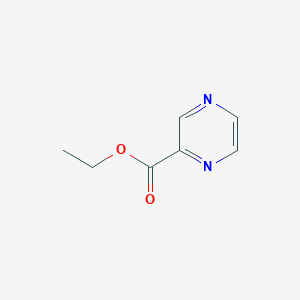
![4-Methylbenz[a]anthracene](/img/structure/B134977.png)
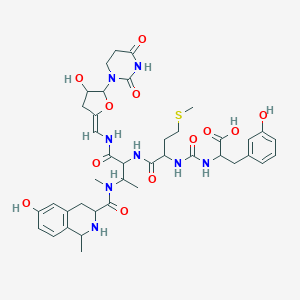
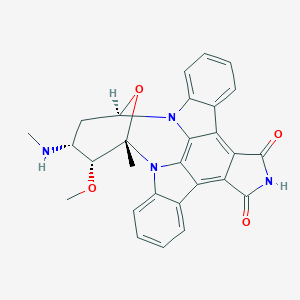
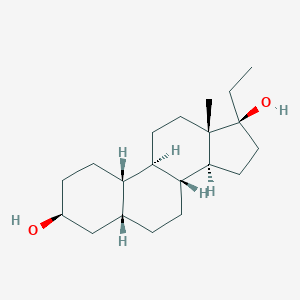
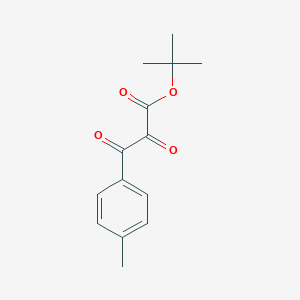
![5-Methylbenz[a]anthracene](/img/structure/B134991.png)
